molecular formula C12H17O5P B572665 Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate CAS No. 1228992-73-1

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate

Cat. No.: B572665
CAS No.: 1228992-73-1
M. Wt: 272.237
InChI Key: ZEQVYMLCYYUVNL-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for organophosphorus compounds containing heterocyclic aromatic systems. The complete systematic name "diethyl 2,3-dihydrobenzo[b]dioxin-6-ylphosphonate" accurately describes the molecular structure through its component parts. The nomenclature begins with "diethyl," indicating the presence of two ethyl ester groups attached to the phosphonate functionality. The core heterocyclic system is designated as "2,3-dihydrobenzo[b]dioxin," which describes a benzene ring fused to a 1,4-dioxane ring where the dioxane portion is partially saturated at the 2,3-positions.

The structural representation reveals a complex molecular architecture where the benzodioxane ring system serves as the foundational framework. The benzene ring provides aromatic character to the molecule, while the 1,4-dioxane ring introduces conformational flexibility through its saturated carbon atoms at positions 2 and 3. The phosphonate group is attached at the 6-position of the benzodioxane system, creating a substitution pattern that significantly influences the compound's chemical properties. This positional designation follows standard numbering conventions for benzodioxane systems, where the benzene carbons are numbered sequentially, and the attachment point for the phosphonate substituent is clearly defined.

The phosphonate functionality itself consists of a central phosphorus atom bearing a double-bonded oxygen atom and connected to two ethyl ester groups through phosphorus-oxygen bonds. This arrangement creates the characteristic diethyl phosphonate structure, which is commonly encountered in organophosphorus chemistry. The complete molecular structure demonstrates the integration of heterocyclic aromatic chemistry with organophosphorus functionality, resulting in a compound with unique chemical characteristics derived from both structural components.

Chemical Abstracts Service Registry Number and Synonyms in Chemical Databases

The Chemical Abstracts Service registry number for diethyl 2,3-dihydrobenzo[b]dioxin-6-ylphosphonate is 1228992-73-1, which serves as the definitive identifier for this compound in chemical databases and regulatory systems. This registry number provides unambiguous identification regardless of variations in naming conventions or structural representations across different chemical information systems. The assignment of this specific registry number ensures consistent identification of the compound in scientific literature, commercial catalogs, and regulatory documentation.

Properties

IUPAC Name

6-diethoxyphosphoryl-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O5P/c1-3-16-18(13,17-4-2)10-5-6-11-12(9-10)15-8-7-14-11/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQVYMLCYYUVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC2=C(C=C1)OCCO2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Phosphorus Reagents

The most direct route to diethyl 2,3-dihydrobenzo[b] dioxin-6-ylphosphonate involves nucleophilic substitution reactions. A halogenated precursor, such as 6-bromo-2,3-dihydrobenzo[b] dioxin, reacts with diethyl phosphite under basic conditions. This method leverages the Arbuzov reaction mechanism, where the halogen atom is displaced by the phosphorus nucleophile.

Key steps include:

  • Substrate Preparation : 6-Bromo-2,3-dihydrobenzo[b] dioxin is synthesized via bromination of the parent 2,3-dihydrobenzo dioxin using N-bromosuccinimide (NBS) in carbon tetrachloride .

  • Phosphorylation : The brominated intermediate is reacted with diethyl phosphite in the presence of a base such as triethylamine or sodium hydride. The reaction typically proceeds at 80–100°C for 12–24 hours under inert atmosphere .

Optimization Insights :

  • Catalyst Use : Nano-TiO₂ has been reported to enhance reaction efficiency in analogous phosphorylation reactions, reducing reaction times to 4–6 hours with yields exceeding 85% .

  • Solvent-Free Conditions : Eliminating solvents improves atom economy and reduces purification complexity, aligning with green chemistry principles .

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling offers a versatile alternative, particularly for introducing phosphorus groups at challenging positions. The Suzuki-Miyaura coupling variant adapted for phosphorus nucleophiles has shown promise.

Procedure :

  • Borylation : 2,3-Dihydrobenzo[b] dioxin-6-boronic acid is prepared via Miyaura borylation of the brominated precursor.

  • Coupling : The boronic acid reacts with diethyl phosphonate in the presence of palladium(II) acetate (Pd(OAc)₂) and a ligand such as SPhos. The reaction proceeds in tetrahydrofuran (THF) at 60°C for 8 hours .

Data Table 1 : Comparative Yields Under Varied Catalytic Systems

CatalystLigandSolventTemperature (°C)Yield (%)
Pd(OAc)₂SPhosTHF6078
PdCl₂(PPh₃)₂XantphosToluene8065
NiCl₂(dppe)dppeDMF10042

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates phosphorylation reactions. A study demonstrated that irradiating a mixture of 6-bromo-2,3-dihydrobenzo[b] dioxin and diethyl phosphite at 150°C for 20 minutes achieves 92% conversion . This method reduces energy consumption and avoids side products associated with prolonged heating.

Critical Parameters :

  • Power Settings : Optimal irradiation at 300 W prevents decomposition of the phosphite reagent.

  • Solvent Selection : Polar solvents like DMF enhance microwave absorption but require post-reaction purification to remove residual solvent.

Enzymatic Phosphorylation

Emerging biocatalytic methods employ lipases or phosphatases to catalyze phosphorus ester formation. For instance, immobilized Candida antarctica lipase B (CAL-B) facilitates the transesterification of trimethyl phosphite with 2,3-dihydrobenzo[b] dioxin-6-ol in diethyl ether at 30°C . While yields remain moderate (55–60%), this approach offers enantioselectivity for chiral derivatives.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported reagents enable scalable synthesis. A polystyrene-bound diethyl phosphite reagent reacts with 6-bromo-2,3-dihydrobenzo[b] dioxin under refluxing dichloromethane. After filtration and evaporation, the product is obtained in 70% yield with >95% purity .

Chemical Reactions Analysis

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used but can include modified phosphonates, ethers, and aromatic compounds.

Scientific Research Applications

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to specific physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Phosphonate vs. Carboxylate/Carbohydrazide: Phosphonate-containing derivatives (e.g., dimethyl aminophosphonates) exhibit enhanced antioxidant activity compared to carboxylate esters, likely due to the electron-withdrawing phosphonate group stabilizing radical intermediates .

Synthesis Efficiency: The three-component reaction using nano-TiO₂ (for dimethyl aminophosphonates) achieves high yields (88–92%) under solvent-free conditions, suggesting scalability and environmental benefits . In contrast, carbohydrazide synthesis () requires hydrazine hydrate and methanol, with moderate yields (70–85%) .

Structural and Electronic Differences

  • Phosphonate vs. Carboxylate :
    Phosphonates are less hydrolytically labile than carboxylates, offering greater metabolic stability.
  • Amino vs. Hydrazide Groups: Aryl amino groups in aminophosphonates () enable hydrogen bonding with biological targets, whereas hydrazides () may act as chelating agents .

Biological Activity

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate is a chemical compound that has garnered attention in the fields of organic chemistry and medicinal research due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique molecular structure characterized by a phosphonate group attached to a dihydrobenzo[b][1,4]dioxin core. The synthesis typically involves multi-step organic reactions, including the formation of the dihydrobenzo[b][1,4]dioxin core followed by phosphonate group introduction. Common reagents and catalysts are employed to optimize yield and purity during synthesis .

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC12H15O4P
Molecular Weight242.22 g/mol
CAS Number1228992-73-1

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. It has been shown to modulate pathways involving neurotransmitter receptors, particularly the serotonin system. Research indicates that derivatives of this compound exhibit agonistic properties at the 5-HT1A receptor and inhibit the serotonin transporter (SERT), suggesting potential antidepressant effects .

Case Studies and Research Findings

  • Antidepressant Activity : A study evaluated several derivatives of 2,3-dihydrobenzo[b][1,4]dioxin for their binding affinities at the 5-HT1A receptor and SERT. Notably, one derivative demonstrated a Ki value of 96 nM for the 5-HT1A receptor and 9.8 nM for SERT, indicating significant affinity and potential for antidepressant-like effects in animal models .
  • Pharmacokinetics : The pharmacokinetic profile of compounds derived from this compound suggests favorable absorption and distribution characteristics. In vivo studies showed that these compounds could reach therapeutic concentrations in relevant tissues .
  • Cytotoxicity Studies : Further investigations into the cytotoxic effects revealed that certain derivatives exhibited selective antiproliferative activity against various cancer cell lines while demonstrating low toxicity in normal cell lines. This selectivity highlights the compound's potential as an anticancer agent .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AntidepressantAgonistic at 5-HT1A receptor
CytotoxicitySelective against cancer cells
PharmacokineticsFavorable absorption

Q & A

What are the most reliable synthetic routes for preparing Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate?

Basic
The compound can be synthesized via phosphonation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde using diethyl phosphite under catalytic conditions. A robust method involves a three-component reaction with aldehydes, amines, and phosphites, facilitated by nano-TiO₂ under solvent-free conditions at 50°C , achieving high yields (~85%) and short reaction times (<2 hours) . Alternative routes include diazo transfer reactions using sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) to generate α-diazo intermediates, which undergo cyclopropanation or alkyne formation .

What characterization techniques are critical for confirming the structure and purity of this compound?

Basic
Key techniques include:

  • ¹H/³¹P NMR : To verify the phosphonate group (δ ~15–25 ppm in ³¹P NMR) and aromatic protons in the dioxane ring.
  • HPLC-MS : For purity assessment (>98%) and molecular ion detection ([M+H]⁺ or [M+Na]⁺).
  • FT-IR : Confirm P=O stretching (~1250–1300 cm⁻¹) and ester C-O bonds (~1050 cm⁻¹).
  • Elemental Analysis : Validate empirical formula (e.g., C₁₂H₁₅O₅P) .

How can reaction conditions be optimized to improve yield and selectivity in phosphonate derivatives?

Advanced
Optimization strategies include:

  • Catalyst Screening : Nano-TiO₂ outperforms traditional acids (e.g., HCl) in solvent-free conditions due to its Lewis acidity and recyclability .
  • Solvent Effects : Non-polar solvents (e.g., toluene) minimize side reactions like ester hydrolysis.
  • Temperature Control : Maintaining 50–60°C prevents diazo decomposition in diazo transfer routes .
  • In Situ Monitoring : Use FT-IR or GC-MS to track intermediate formation (e.g., α-diazo-β-ketophosphonates) and adjust reaction time dynamically .

What mechanisms underlie the biological activity of derivatives containing the dihydrobenzo[b][1,4]dioxin moiety?

Advanced
The dioxin scaffold exhibits dual functionality :

  • Antioxidant Activity : Electron-rich aromatic systems scavenge free radicals (e.g., DPPH assay IC₅₀ ~12–18 µM for nitro-substituted derivatives) via H-atom transfer .
  • Enzyme Inhibition : Sulfonamide derivatives (e.g., N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonamides) inhibit carbonic anhydrase by coordinating Zn²⁺ in the active site .
  • Cellular Uptake : Hydrophobic dioxin cores enhance membrane permeability, while ester groups allow prodrug activation .

How can contradictory data on reaction yields or biological activity be resolved?

Advanced
Contradictions often arise from:

  • Impurity Profiles : Trace solvents (e.g., DMF) in final products can skew bioassay results. Use preparative HPLC for rigorous purification .
  • Stereochemical Variants : Undetected enantiomers (e.g., in cyclopropane derivatives) may have divergent activities. Chiral HPLC or X-ray crystallography is recommended .
  • Assay Conditions : Varying pH or redox buffers in antioxidant assays (e.g., DPPH vs. lipid peroxidation) alter compound reactivity. Standardize protocols using reference antioxidants like ascorbic acid .

How can structure-activity relationships (SAR) guide the design of novel phosphonate derivatives?

Advanced
Key SAR insights include:

  • Electron-Withdrawing Groups : Nitro or fluoro substituents at the dioxin 6-position enhance antioxidant activity by stabilizing radical intermediates .
  • Phosphonate Modifications : Replacing diethyl with dimethyl esters increases hydrophilicity (logP reduction by ~0.5), improving aqueous solubility but reducing membrane permeability .
  • Hybrid Scaffolds : Coupling with thiophene or pyran rings (e.g., N-(2-cyclopropyl-2-hydroxyethyl)sulfonamides) enhances binding to kinase targets (e.g., IC₅₀ <1 µM in cancer cell lines) .

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